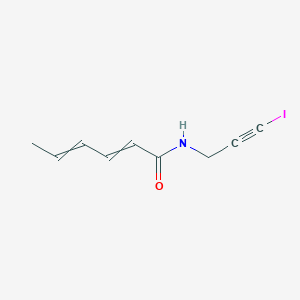
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide is an organic compound characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexa-2,4-dienamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoprop-2-yn-1-amine and hexa-2,4-dienoic acid.
Coupling Reaction: The 3-iodoprop-2-yn-1-amine is reacted with hexa-2,4-dienoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated reactors and purification systems to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include epoxides, ketones, and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Known for its antifungal and antimicrobial properties.
3-Iodo-2-propynyl N-butylcarbamate: Used as a preservative in various industries.
Iodopropynyl butylcarbamate: Commonly used in paints, coatings, and personal care products.
Uniqueness
N-(3-Iodoprop-2-YN-1-YL)hexa-2,4-dienamide is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a compound of significant interest.
Properties
CAS No. |
62899-31-4 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(3-iodoprop-2-ynyl)hexa-2,4-dienamide |
InChI |
InChI=1S/C9H10INO/c1-2-3-4-6-9(12)11-8-5-7-10/h2-4,6H,8H2,1H3,(H,11,12) |
InChI Key |
FKGOWBBGYOWLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















